![molecular formula C20H23ClN2OS B187363 7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 5086-68-0](/img/structure/B187363.png)
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TBHP and is synthesized using a specific method. In
Mecanismo De Acción
The mechanism of action of TBHP is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. TBHP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. TBHP has also been shown to inhibit the activity of the proteasome, a cellular complex that plays a role in protein degradation. Additionally, TBHP has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
TBHP has been shown to have several biochemical and physiological effects. In vitro studies have shown that TBHP inhibits the growth of cancer cells and reduces inflammation. TBHP has also been shown to induce the expression of genes that play a role in cellular defense against oxidative stress. In vivo studies have shown that TBHP can reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBHP has several advantages for lab experiments. This compound is stable and soluble in organic solvents, which makes it easy to use in experiments. Additionally, TBHP has been shown to have low toxicity in animal models. However, TBHP has some limitations for lab experiments. This compound is not water-soluble, which can make it difficult to use in certain experiments. Additionally, TBHP has a short half-life in vivo, which can limit its therapeutic potential.
Direcciones Futuras
There are several future directions for TBHP research. One area of interest is the development of TBHP-based drug delivery systems. TBHP has been shown to penetrate cell membranes, which makes it a promising candidate for drug delivery. Additionally, TBHP has been shown to have anti-cancer properties, so further research is needed to explore its potential as an anti-cancer drug. Another area of interest is the development of TBHP analogs with improved pharmacological properties. Finally, further research is needed to fully understand the mechanism of action of TBHP and its potential therapeutic applications.
Métodos De Síntesis
TBHP is synthesized through a multi-step process that involves the reaction of tert-butylamine, 3-chlorobenzaldehyde, and 2-mercaptobenzothiazole. The reaction is catalyzed by a base such as sodium hydroxide, and the resulting product is purified through recrystallization. The final product is a white crystalline powder that is soluble in organic solvents such as dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
TBHP has been the subject of several scientific studies due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. TBHP has also been shown to inhibit the activity of certain enzymes that play a role in the development of diseases such as Alzheimer's and Parkinson's. Additionally, TBHP has been studied for its potential as a drug delivery system due to its ability to penetrate cell membranes.
Propiedades
Número CAS |
5086-68-0 |
|---|---|
Fórmula molecular |
C20H23ClN2OS |
Peso molecular |
374.9 g/mol |
Nombre IUPAC |
7-tert-butyl-2-(3-chlorophenyl)-2,3,5,6,7,8-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H23ClN2OS/c1-20(2,3)12-7-8-14-15(10-12)25-19-16(14)18(24)22-17(23-19)11-5-4-6-13(21)9-11/h4-6,9,12,17,23H,7-8,10H2,1-3H3,(H,22,24) |
Clave InChI |
LJLZIDAFRNZQGN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
SMILES canónico |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



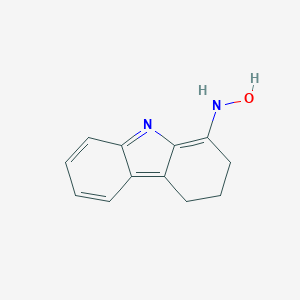
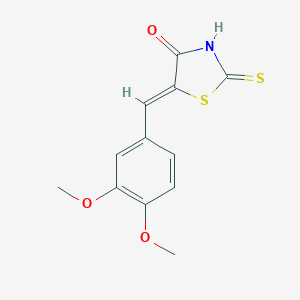
![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)
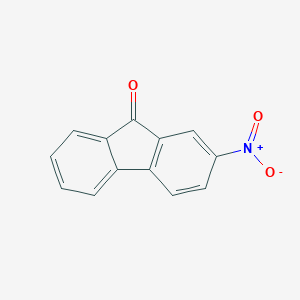
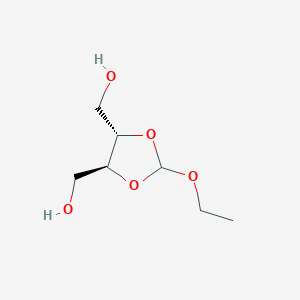





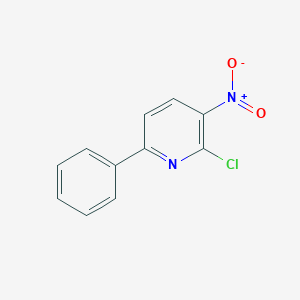
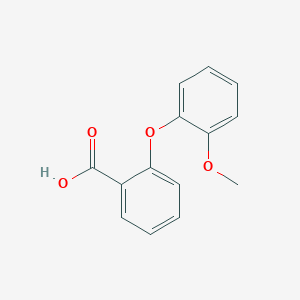

![2-[N-(benzenesulfonyl)-3-methoxyanilino]-N-(2-chlorophenyl)acetamide](/img/structure/B187302.png)